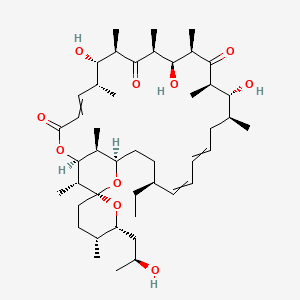

Oligomycin C

Description

Historical Context of Oligomycin (B223565) Discovery and its Class (Oligomycin A-G)

The story of oligomycin began in the mid-20th century during the golden age of antibiotic discovery. These compounds were first identified for their potent antifungal activities. oligomycin.com The oligomycin complex, a mixture of related 26-membered macrolides, is produced by various strains of soil bacteria belonging to the genus Streptomyces. oligomycin.comresearchgate.net Over time, several distinct analogs, designated Oligomycin A, B, C, D (also known as rutamycin A), E, and F, have been identified, each differing slightly in their chemical structure. researchgate.net

The initial isolation of oligomycins was reported in 1954 from Streptomyces diastatochromogenes. oligomycin.comagscientific.com Subsequent research has identified other Streptomyces species, such as S. libani and S. avermitilis, as producers of these compounds. nih.gov For instance, Oligomycins A and C have been isolated as major secondary metabolites from the strain Streptomyces diastaticus. nih.gov The separation and purification of these active compounds from bacterial cultures typically involve techniques like silica (B1680970) gel column chromatography and Sephadex LH-20 gel filtration. nih.gov The structural elucidation of these complex molecules was a significant undertaking, with the structures of Oligomycin A and C being determined through chemical interrelation of their degradation products with those of Oligomycin B, whose structure was confirmed by spectroscopy and X-ray crystallography. creative-biolabs.com

A pivotal moment in the scientific journey of oligomycin came in 1958 when Henry Lardy's laboratory discovered that it was a potent inhibitor of oxidative phosphorylation, the primary mechanism by which cells generate ATP. oligomycin.comnih.gov This discovery fundamentally shifted the scientific application of oligomycins from potential antibiotics to precision biochemical tools. oligomycin.comoup.com It was established that oligomycins specifically target and inhibit the mitochondrial F1Fo-ATP synthase, also known as complex V of the electron transport chain. researchgate.netagscientific.com By blocking the proton channel (Fo subunit) of this enzyme complex, oligomycins prevent the flow of protons back into the mitochondrial matrix, thereby halting the synthesis of ATP. agscientific.comwikipedia.org This inhibitory action is a hallmark of the functional integrity of the F1Fo-ATPase complex. researchgate.net

Oligomycin C as a Specific Research Probe

Among the family of oligomycins, this compound has emerged as a crucial research probe, allowing scientists to investigate the detailed workings of mitochondria.

The various oligomycin analogs, including A, B, C, D, and E, share a common 26-membered macrolide ring structure but differ in the substitutions on their side chains. researchgate.net These subtle structural differences can lead to variations in their biological activity and potency. For example, the rank order of potency for oligomycins A, B, and C in inhibiting store-operated Ca2+ channels differs from their known potency in inhibiting mitochondrial function, suggesting distinct interactions with different cellular targets. nih.gov

The structural variations between the primary oligomycin analogs are summarized in the table below:

| Oligomycin | R1 | R2 | R3 | R4 | R5 |

| Oligomycin A | CH3 | H | OH | H,H | CH3 |

| Oligomycin B | CH3 | H | OH | O | CH3 |

| This compound | CH3 | H | H | H,H | CH3 |

| Oligomycin D (Rutamycin A) | H | H | OH | H,H | CH3 |

| Oligomycin E | CH3 | OH | OH | O | CH3 |

| Data sourced from Wikipedia wikipedia.org |

The specific and potent inhibition of F1Fo-ATP synthase by oligomycins, including this compound, has been instrumental in advancing our understanding of mitochondrial bioenergetics. researchgate.netcreative-biolabs.com By using oligomycin to block ATP synthesis, researchers can distinguish between different respiratory states of the mitochondria. wikipedia.orgnih.gov For instance, it is used to prevent state 3 respiration (ADP-stimulated) and to measure the rate of proton leak, a phenomenon where protons re-enter the mitochondrial matrix without generating ATP. wikipedia.org

The application of oligomycin in research has provided critical evidence supporting Peter Mitchell's chemiosmotic theory, which posits that a proton gradient across the inner mitochondrial membrane drives ATP synthesis. oligomycin.com By inhibiting the dissipation of this gradient through ATP synthase, oligomycin helped to solidify this fundamental concept in biology. agscientific.com Furthermore, studies utilizing oligomycin have been crucial in investigating the coupling of proton transport to ATP synthesis and in understanding the structural and functional integrity of the ATP synthase complex. mdpi.com The use of oligomycin allows for the precise dissection of mitochondrial respiratory chain function, helping to determine the portion of oxygen consumption dedicated to ATP synthesis versus that associated with proton leak. nih.govnih.gov This has made this compound and its analogs indispensable tools in studying mitochondrial dysfunction in various disease models. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C45H74O10 |

|---|---|

Molecular Weight |

775.1 g/mol |

IUPAC Name |

(1S,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,22S,25R,27S,28R,29S)-22-ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |

InChI |

InChI=1S/C45H74O10/c1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3/t25-,26+,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,39-,40+,43-,44+,45-/m1/s1 |

InChI Key |

CMMLZMMKTYEOKV-LMBDXJSXSA-N |

Isomeric SMILES |

CC[C@H]1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)C=C[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@H]([C@@H]([C@H](CC=CC=C1)C)O)C)C)O)C)C)O)C)C |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C |

Synonyms |

oligomycin C |

Origin of Product |

United States |

Molecular Mechanism of Action of Oligomycin C

Targeting Mitochondrial ATP Synthase (F1F0-ATPase)

Oligomycin (B223565) C specifically targets the mitochondrial F1F0-ATP synthase, an enzyme complex essential for the production of ATP in eukaryotes. toku-e.comglpbio.comscbt.com This enzyme is composed of two main sectors: the F1 sector, which is located in the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 sector, which is embedded in the inner mitochondrial membrane and functions as a proton channel. mdpi.commicrobialcell.comnih.gov Oligomycin C's inhibitory action is directed at the F0 portion of the complex. toku-e.comglpbio.comscbt.com

Specific Inhibition of the F0 Subunit Proton Channel

The primary mechanism of this compound's action is the specific inhibition of the proton channel within the F0 subunit of ATP synthase. toku-e.comglpbio.comscbt.comnih.gov This blockage of proton flow is the foundational event that leads to the downstream consequences on ATP synthesis and mitochondrial respiration. toku-e.comagscientific.com

Detailed crystallographic studies have revealed that oligomycins bind to the c-subunit ring of the F0 sector. microbialcell.comnih.govnih.gov this compound binds to the surface of the c-ring, making contact with two adjacent c-subunit molecules. nih.govnih.gov This binding site is located at the interface between the c-ring and the a-subunit, which together form the proton channel. microbialcell.comnih.gov The hydrophobic face of the this compound molecule interacts with the hydrophobic surface of the c-subunit. nih.gov

The binding of this compound involves specific interactions with key amino acid residues within the c-subunit. A critical residue is Glutamic acid 59 (Glu59) in yeast, which is essential for proton translocation. nih.govnih.gov The carboxyl side chain of Glu59 forms a hydrogen bond with this compound, mediated by a bridging water molecule. nih.govnih.govunife.it This interaction effectively shields the carboxyl group from the aqueous environment of the proton half-channel. nih.gov Other amino acid residues, such as Leu57, are also involved in the binding, primarily through hydrophobic and van der Waals interactions. nih.govmdpi.com The amino acid residues that constitute the oligomycin-binding site are highly conserved between yeast and humans, which explains the broad efficacy of oligomycins in eukaryotes. nih.govnih.gov

Table 1: Key Amino Acid Residues in Yeast Subunit-c Interacting with Oligomycin

| Residue | Type of Interaction with Oligomycin | Role in Inhibition |

| Glu59 | Hydrogen bond (via a water molecule) | Essential for proton translocation; binding locks it in a semiclosed state. nih.govnih.govunife.it |

| Leu57 | Hydrophobic/van der Waals | Contributes to the binding pocket. nih.govmdpi.com |

| Ala56 | van der Waals | Interacts with both ends of the oligomycin molecule. pnas.org |

| Ala60 | van der Waals | Interacts with both ends of the oligomycin molecule. pnas.org |

The binding of this compound induces a conformational change in the c-subunit. Specifically, the side-chain carboxylate of Glu59 moves inward to accommodate the hydrogen bond with the bridging water molecule. nih.gov This action "locks" the essential carboxyl group in a conformation that prevents its participation in the proton relay mechanism. nih.gov By physically obstructing the proton access and exit pathways within the F0 channel, this compound effectively blocks the translocation of protons across the inner mitochondrial membrane. toku-e.commicrobialcell.comnih.gov This blockade of the proton channel is the direct cause of the inhibition of ATP synthase activity. agscientific.com

Impact on ATP Synthesis and Hydrolysis

By blocking the flow of protons through the F0 channel, this compound uncouples the proton motive force from the catalytic activity of the F1 sector. creative-biolabs.comresearchgate.net This directly inhibits the synthesis of ATP from ADP and inorganic phosphate (B84403), as the rotational movement of the c-ring, which is driven by proton translocation and is necessary for ATP synthesis, is halted. toku-e.commdpi.com Consequently, mitochondrial ATP production ceases. toku-e.comtoku-e.com

The F1F0-ATP synthase can also operate in reverse, hydrolyzing ATP to pump protons out of the matrix. mdpi.comembopress.org this compound inhibits this ATP hydrolysis activity as well, because it blocks the same proton channel required for the reverse function. researchgate.netembopress.orgphysiology.org However, under certain conditions where the mitochondrial membrane potential is maintained by ATP hydrolysis, the addition of oligomycin can lead to depolarization. embopress.orgresearchgate.net

Consequences for Mitochondrial Respiration and Proton Motive Force

The inhibition of the F0 proton channel by this compound has significant consequences for the entire process of mitochondrial respiration. With the proton channel blocked, the proton motive force, which is the electrochemical gradient of protons across the inner mitochondrial membrane, cannot be dissipated by ATP synthase. toku-e.comglpbio.com This leads to a buildup of protons in the intermembrane space, resulting in a hyperpolarization of the inner mitochondrial membrane. toku-e.comtoku-e.com

The increased proton gradient creates a backpressure on the electron transport chain, which is responsible for pumping protons in the first place. This backpressure inhibits the flow of electrons through the respiratory complexes, leading to a decrease in the rate of oxygen consumption, a state often referred to as state 4 respiration. nih.govfrontiersin.org The respiration that persists in the presence of oligomycin is primarily due to proton leak across the mitochondrial membrane. nih.gov

Table 2: Summary of this compound's Effects on Mitochondrial Parameters

| Parameter | Effect of this compound | Reference |

| Proton Translocation through F0 | Blocked | toku-e.comscbt.comnih.gov |

| ATP Synthesis | Inhibited | toku-e.comglpbio.comtoku-e.com |

| ATP Hydrolysis by F1F0-ATPase | Inhibited | researchgate.netembopress.orgphysiology.org |

| Mitochondrial Respiration (Oxygen Consumption) | Decreased | nih.govresearchgate.net |

| Proton Motive Force | Increased (Hyperpolarization) | toku-e.comtoku-e.com |

Hyperpolarization of the Inner Mitochondrial Membrane

A primary and direct consequence of this compound's inhibition of the F1F0-ATP synthase is the hyperpolarization of the inner mitochondrial membrane. toku-e.combioblast.at The F1F0-ATP synthase utilizes the proton motive force, an electrochemical gradient generated by the electron transport chain (ETC), to drive the synthesis of ATP. researchgate.net This process involves the flow of protons from the intermembrane space back into the mitochondrial matrix through the F0 subunit of the synthase. bioblast.at

By blocking this proton channel, this compound prevents the re-entry of protons into the matrix. toku-e.comresearchgate.net This blockage leads to an accumulation of protons in the intermembrane space, thereby increasing the electrochemical gradient across the inner mitochondrial membrane. researchgate.net This heightened proton motive force manifests as a more negative membrane potential inside the mitochondrial matrix, a state referred to as hyperpolarization. nih.govportlandpress.com In healthy mitochondria that are actively generating ATP, the addition of oligomycin will typically cause a slight hyperpolarization. nih.gov However, in mitochondria where the ATP synthase is operating in reverse to maintain membrane potential, oligomycin will instead induce depolarization. nih.govembopress.orgnih.gov

Inhibition of Oxygen Consumption Coupled to ATP Synthesis

The synthesis of ATP via oxidative phosphorylation is tightly coupled to the consumption of oxygen by the electron transport chain. The rate of oxygen consumption is largely dictated by the demand for ATP. When this compound inhibits ATP synthase, the synthesis of ATP is halted. toku-e.comagscientific.com This disruption removes the primary driver for the flow of protons through the ATP synthase, leading to the aforementioned hyperpolarization of the inner mitochondrial membrane.

The steepened proton gradient creates a significant energy barrier that the proton pumps of the electron transport chain (Complexes I, III, and IV) must overcome to continue translocating protons. agscientific.com Consequently, the rate of electron flow through the ETC slows down dramatically, as does the consumption of its final electron acceptor, oxygen. apexbt.com This state of reduced oxygen consumption in the presence of an ATP synthase inhibitor is often referred to as "State 4o" respiration or leak respiration, representing the oxygen consumption required to counteract the natural proton leak across the inner mitochondrial membrane. bioblast.atportlandpress.com While this compound effectively inhibits ATP synthesis-linked respiration, some studies have shown that under certain conditions, it can paradoxically stimulate oxygen consumption due to an unexpected uncoupling effect. researchgate.net

Effects on Electron Transport Chain Activity

It is important to note that this compound does not directly inhibit any of the ETC complexes (Complex I, II, III, or IV). varsitytutors.comsketchy.com Its effect on the ETC is a secondary consequence of its primary action on ATP synthase. The degree of inhibition on the ETC is dependent on how tightly respiration is coupled to ATP synthesis in a given cell type or metabolic state. In some cancer cell lines, for instance, treatment with oligomycin has been shown to significantly reduce oxygen consumption by up to 94%, indicating a strong reliance on mitochondrial respiration. apexbt.com However, the use of oligomycin in conjunction with protonophores like CCCP or FCCP has revealed that the presence of the ATP synthase inhibitor can lead to an underestimation of the maximal capacity of the electron transport system. nih.govplos.org

Table 1: Effects of this compound on Mitochondrial Parameters

| Parameter | Effect | Mechanism |

|---|---|---|

| Inner Mitochondrial Membrane Potential | Hyperpolarization | Blockade of proton re-entry through F1F0-ATP synthase leads to proton accumulation in the intermembrane space. toku-e.comresearchgate.net |

| Oxygen Consumption (ATP-linked) | Inhibition | Halting of ATP synthesis reduces the demand for the proton motive force, slowing electron transport and oxygen consumption. apexbt.comagscientific.com |

| Electron Transport Chain Activity | Indirect Inhibition | Increased proton motive force (hyperpolarization) creates a backpressure on the ETC, slowing the rate of electron flow. agscientific.com |

Table 2: Investigated Cell Lines and Effects of Oligomycin

| Cell Line | Investigated Effect | Finding | Reference |

|---|---|---|---|

| HepG2 | Apoptosis and P-glycoprotein activity | Oligomycin triggered apoptosis and blocked P-glycoprotein activity in doxorubicin-resistant cells. | toku-e.com |

| HCT116 | Glycolysis | Oligomycin was used to inhibit mitochondrial ATP production and shift energy metabolism to glycolysis for measurement of the extracellular acidification rate. | mdpi.com |

| T98G, U-87MG, PC-3 | Maximal Electron Transport System Capacity | The presence of oligomycin led to an underestimation of the maximal respiratory capacity when using protonophores. | nih.govplos.org |

| INS-1E | Respiration | Oligomycin caused a rapid inhibition of glucose-induced respiration. | biologists.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-deoxyglucose (2-DG) |

| Antimycin A |

| Bongkrekic acid |

| Carbonyl cyanide-4-(trifluoromethoxy) phenylhydrazone (FCCP) |

| Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (CCCP) |

| Carboxyatractyloside |

| Citreoviridin |

| Cytochrome c |

| Doxorubicin |

| Glucose |

| Oligomycin |

| Oligomycin A |

| Oligomycin B |

| This compound |

| Pyruvate |

| Rotenone |

| Staurosporine |

Cellular Bioenergetic Responses to Oligomycin C Treatment in Research Models

Modulation of Cellular ATP Levels

The primary and most direct consequence of Oligomycin (B223565) C treatment is the disruption of mitochondrial ATP synthesis, leading to a cascade of compensatory cellular responses aimed at maintaining energy homeostasis.

Induction of ATP Depletion

By inhibiting the F₀ proton channel of ATP synthase, Oligomycin C effectively halts the production of ATP through oxidative phosphorylation. wikipedia.orgagscientific.com This targeted inhibition leads to a measurable decrease in cellular ATP levels. nih.govnih.gov Studies have demonstrated that treatment with this compound can induce a statistically significant drop in intracellular ATP. nih.gov For instance, in H1299 and 786-0 cancer cells, treatment with oligomycin resulted in a 5–8% decrease in ATP levels within the initial hours. nih.gov Similarly, SW480 colon cancer cells treated with this compound exhibited a decrease in cell viability, which is indicative of reduced energy availability. nih.gov The extent of ATP depletion can vary depending on the cell type and its baseline bioenergetic profile. nih.gov Cells that are highly dependent on oxidative phosphorylation for their energy needs are more susceptible to the ATP-depleting effects of this compound. nih.gov

Compensatory Glycolysis Induction

In response to the this compound-induced reduction in mitochondrial ATP synthesis, cells activate alternative energy-producing pathways to maintain their ATP supply. nih.gov The primary compensatory mechanism is an increase in the rate of glycolysis. nih.govnih.govnih.gov This metabolic shift allows the cell to generate ATP through substrate-level phosphorylation in the cytoplasm, independent of mitochondrial respiration. nih.gov Research has shown that following this compound treatment, there is a significant increase in the extracellular acidification rate (ECAR), a key indicator of glycolytic activity. nih.govnih.gov This upregulation of glycolysis serves to partially or fully replenish the ATP lost due to the inhibition of oxidative phosphorylation. nih.govnih.gov In some cancer cell lines, the increased glycolytic ATP production can completely compensate for the loss of ATP from oxidative phosphorylation, leading to the recovery of cellular ATP levels after an initial drop. nih.gov

Glycolytic Reserve and Capacity Assessment

The use of this compound is a cornerstone of the "glycolysis stress test," an experimental procedure used to assess a cell's glycolytic reserve and capacity. nih.govnih.gov By inhibiting mitochondrial ATP production, this compound forces cells to utilize their full glycolytic potential to meet their energy demands. nih.govscienceopen.com The resulting increase in the extracellular acidification rate (ECAR) after oligomycin injection reveals the cell's maximum glycolytic capacity. nih.govscienceopen.com The difference between this maximal rate and the basal glycolytic rate is termed the "glycolytic reserve". scienceopen.com This parameter provides valuable insights into the metabolic flexibility of cells and their ability to adapt to energy stress. nih.gov

Cellular Bioenergetic Organization Analysis

This compound is instrumental in determining the bioenergetic organization of cells, which refers to the relative contribution of glycolysis and oxidative phosphorylation to total ATP production. nih.gov By completely inhibiting oxidative phosphorylation, the subsequent increase in glycolysis required to maintain ATP homeostasis can be measured. nih.gov This "glycolysis gain" allows researchers to calculate the fraction of ATP that was originally derived from mitochondrial respiration. nih.gov This analysis has revealed that different cell types, particularly various cancer cell lines, exhibit heterogeneous bioenergetic profiles, with some being predominantly glycolytic and others more reliant on oxidative phosphorylation. nih.gov

Impact on Cellular Metabolism and Adaptation

The metabolic shift induced by this compound triggers broader adaptive responses within the cell, orchestrated by key energy-sensing pathways.

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation and its Role in Adaptation

The decrease in cellular ATP levels and the corresponding increase in the AMP/ATP ratio, a hallmark of energy stress, leads to the activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK). nih.govresearchgate.netnih.gov AMPK is a master regulator of cellular metabolism that, once activated, initiates a cascade of events to restore energy balance. nih.gov Studies have shown that this compound treatment leads to the phosphorylation and activation of AMPK. nih.govresearchgate.net Activated AMPK plays a crucial role in the cellular adaptation to this compound-induced stress by stimulating ATP-producing pathways, such as glycolysis, while inhibiting ATP-consuming anabolic processes. nih.gov For example, AMPK can promote glucose uptake and enhance the flux through the glycolytic pathway. nih.gov Research has indicated that the activation of AMPK is often transient, suggesting a rapid cellular adaptation to the new metabolic state. nih.gov

Table 1: Effects of this compound on Cellular Bioenergetics

| Parameter | Effect of this compound Treatment | Research Model(s) |

|---|---|---|

| Cellular ATP Levels | Initial decrease, may recover over time | H1299, 786-0, SW480 cells |

| Glycolysis Rate (ECAR) | Significant increase | Various cell lines |

| Glycolytic Capacity | Revealed upon treatment | Various cell lines |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-deoxy-glucose (2-DG) |

| Adenosine diphosphate (B83284) (ADP) |

| Adenosine monophosphate (AMP) |

| Adenosine triphosphate (ATP) |

| Antimycin A |

| Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) |

| Glucose |

| Lactate (B86563) |

| Oligomycin |

| Oligomycin A |

| This compound |

Alterations in Metabolic Fluxes

Treatment with this compound, a potent inhibitor of ATP synthase, instigates significant shifts in cellular metabolic fluxes as cells adapt to the abrupt cessation of mitochondrial ATP production. The primary and most immediate response is a compensatory upregulation of glycolysis. nih.gov This phenomenon, known as the "Warburg effect" in the context of cancer cells, reflects the cell's attempt to maintain energy homeostasis by increasing ATP generation through substrate-level phosphorylation in the cytoplasm. nih.gov

In various cancer cell lines, the degree of this glycolytic gain varies, indicating heterogeneous bioenergetic organizations. nih.gov Cells that are predominantly reliant on oxidative phosphorylation (OXPHOS) for their energy needs exhibit a more pronounced increase in glycolytic rate upon this compound treatment compared to cells that are already highly glycolytic. nih.gov Despite the complete inhibition of OXPHOS, many cell lines can fully restore their cellular ATP levels within a few hours, suggesting that the augmented glycolytic flux effectively compensates for the loss of mitochondrial ATP. nih.gov This metabolic reprogramming occurs without the activation of HIF-1α or the upregulation of glycolytic enzyme expression, distinguishing it from hypoxia-induced metabolic shifts. nih.gov

The reliance on alternative substrates can also be observed. For instance, when glucose is limited, cells may turn to other fuel sources like glutamine to sustain the citric acid cycle for biosynthetic purposes, even though its contribution to ATP production via OXPHOS is blocked at complex V. nih.gov The metabolic alterations induced by this compound are not limited to energy production. Inhibition of OXPHOS has been shown to have extensive effects on the expression of genes involved in the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, fatty acid metabolism, and the pentose (B10789219) phosphate (B84403) pathway. oup.com

Table 1: Effect of this compound on Cellular Respiration and Glycolysis in Different Research Models

| Cell Line/Model | Change in Oxygen Consumption Rate (OCR) | Change in Extracellular Acidification Rate (ECAR) | Reference |

|---|---|---|---|

| H1299 Cancer Cells | Complete suppression | Significant increase | nih.gov |

| T98G Glioma Cells | Underestimation of maximal OCR in the presence of CCCP | High glycolytic activity observed | nih.gov |

| U-87MG Glioma Cells | Underestimation of maximal OCR in the presence of CCCP | High glycolytic activity observed | nih.gov |

| Rat Liver Slices | Inhibition of endogenous respiration by 25% | Increased lactate production | nih.gov |

| Embryonic Stem Cells (ESCs) | Inhibition of OXPHOS | Less extensive gene expression changes compared to OXPHOS inhibition | oup.com |

Mitochondrial Dysfunction and Cellular Stress Responses

The inhibition of ATP synthase by this compound is a direct assault on mitochondrial function, leading to a cascade of cellular stress responses. The immediate consequence is the cessation of ATP synthesis via oxidative phosphorylation, which triggers a broader mitochondrial dysfunction and activates specific signaling pathways to cope with the energetic crisis.

Mitochondrial Membrane Potential Dynamics

The impact of this compound on mitochondrial membrane potential (ΔΨm) is complex and can vary depending on the cellular context and metabolic state. By inhibiting the F1Fo-ATP synthase, this compound blocks the primary conduit for proton reentry into the mitochondrial matrix that is coupled to ATP synthesis. researchgate.netnih.gov In cells with active electron transport, this blockage leads to a buildup of protons in the intermembrane space, resulting in hyperpolarization of the mitochondrial membrane. researchgate.netresearchgate.net

However, this hyperpolarization is often transient. In many cell types, the sustained inhibition of ATP synthase can lead to a subsequent depolarization. researchgate.net This secondary depolarization can be attributed to several factors, including the reversal of the ATP synthase to hydrolyze ATP in an attempt to maintain the proton motive force, or an increase in the proton leak across the inner mitochondrial membrane. nih.gov For instance, in apoptotic GT1-7 neural cells, after prolonged exposure to staurosporine, this compound treatment caused a rapid collapse of the residual mitochondrial polarization, indicating that the membrane potential had been maintained by the reversal of ATP synthase. nih.gov

The dynamics of mitochondrial membrane potential in response to this compound are a critical indicator of the cell's bioenergetic status and its ability to adapt to mitochondrial stress.

Table 2: Observed Changes in Mitochondrial Membrane Potential (ΔΨm) upon this compound Treatment

| Cell Type | Initial Response to this compound | Subsequent or Context-Dependent Response | Reference |

|---|---|---|---|

| Bone Marrow-Derived Macrophages (BMDMs) | Increase in ΔΨm | Not specified | researchgate.net |

| GT1-7puro cells (pre-treated with staurosporine) | Rapid collapse of residual ΔΨm | Indicates prior maintenance of ΔΨm by ATP synthase reversal | nih.gov |

| HEK cells | Depolarization of ΔΨm | - | researchgate.net |

| Cortical astrocytes | Hyperpolarization of ΔΨm | - | researchgate.net |

| Melanocytes (healthy donor) | Hyperpolarization of ΔΨm | - | researchgate.net |

Induction of Specific Cellular Pathways (e.g., Integrated Stress Response)

Mitochondrial dysfunction triggered by this compound is a potent activator of the Integrated Stress Response (ISR). nih.govbiorxiv.orgnih.gov The ISR is a conserved signaling network that allows cells to respond to various stresses by reprogramming transcription and translation to restore homeostasis. biorxiv.org A key event in the ISR is the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general decrease in protein synthesis but allows for the preferential translation of certain stress-responsive mRNAs, most notably activating transcription factor 4 (ATF4). nih.gov

In the context of this compound-induced mitochondrial stress, the ISR is primarily activated through the HRI kinase. nih.govbiorxiv.org This activation is mediated by the accumulation of the mitochondrial protein DELE1 in the cytosol, which then binds to and activates HRI. nih.gov Activated HRI phosphorylates eIF2α, leading to the downstream expression of ATF4 and its target genes. nih.govnih.gov Studies have shown that this compound treatment is sufficient to induce eIF2α phosphorylation and subsequent ATF4 activation. nih.govelifesciences.org The induction of the ISR by this compound is not dependent on the generation of reactive oxygen species (ROS). nih.gov The activation of the ATF4-mediated transcriptional program is a crucial adaptive response, as it upregulates genes involved in amino acid synthesis and transport, antioxidant responses, and apoptosis, thereby playing a central role in determining the cellular fate following mitochondrial insult. nih.gov

Cellular Bioenergetic Profile Assessment

The cellular bioenergetic profile, often assessed using extracellular flux analyzers like the Seahorse platform, provides a real-time measurement of mitochondrial respiration and glycolysis. nih.govnih.gov this compound is a critical tool in these assays, used to dissect the key parameters of mitochondrial function. nih.gov By inhibiting ATP synthase, this compound causes a decrease in the oxygen consumption rate (OCR), and the magnitude of this decrease is used to calculate the ATP-linked respiration. nih.govmdpi.com The remaining OCR after this compound injection represents the proton leak, which can be an indicator of mitochondrial damage. nih.gov

The Seahorse assay also measures the extracellular acidification rate (ECAR), which is largely a result of glycolysis. sickkids.ca The injection of this compound typically leads to an increase in ECAR as cells switch to glycolysis to compensate for the loss of mitochondrial ATP production. researchgate.netresearchgate.net This compensatory glycolysis is a measure of the cell's glycolytic capacity. mdpi.com The ATP Production Rate Assay further utilizes this compound, in conjunction with inhibitors of the electron transport chain, to calculate the real-time ATP production rates from both mitochondria and glycolysis. nih.gov Therefore, this compound is indispensable for characterizing the bioenergetic phenotype of cells and understanding their metabolic flexibility in response to mitochondrial stress. nih.govresearchgate.net

Table 3: Key Parameters of Cellular Bioenergetics Measured Using this compound

| Parameter | How this compound is Used in Measurement | Typical Cellular Response to this compound | Reference |

|---|---|---|---|

| ATP-Linked Respiration | The decrease in OCR following this compound injection. | Decrease in OCR. | nih.govmdpi.com |

| Proton Leak | The remaining OCR after this compound injection. | OCR does not drop to zero. | nih.gov |

| Compensatory Glycolysis | The increase in ECAR following this compound injection. | Increase in ECAR. | researchgate.netresearchgate.net |

| Mitochondrial ATP Production Rate | Calculated from the this compound-sensitive OCR. | Inhibition of mitochondrial ATP synthesis. | nih.gov |

Applications of Oligomycin C As a Research Tool

Characterization of Mitochondrial Respiration and Energetic States

Oligomycin (B223565) C is instrumental in the characterization of mitochondrial respiration and the assessment of cellular energetic states. By inhibiting ATP synthase, it allows for the differentiation and quantification of key respiratory parameters.

Measurement of ATP-Linked Respiration

A primary application of Oligomycin C is the direct measurement of the oxygen consumption rate (OCR) specifically coupled to ATP synthesis. researchgate.netdiacomp.org In a typical cellular respiration assay, the basal respiration rate reflects the total oxygen consumed by the cell. The addition of this compound blocks the proton channel of ATP synthase, effectively halting ATP production via oxidative phosphorylation. toku-e.comscbt.com The resulting decrease in OCR is directly proportional to the amount of respiration that was dedicated to ATP synthesis. plos.orgportlandpress.com This parameter, known as ATP-linked respiration, provides a quantitative measure of the cell's reliance on mitochondrial ATP production to meet its energetic demands. diacomp.orgportlandpress.com

This technique is widely used in various research models, from isolated mitochondria to intact cells, to understand the energetic phenotype of different cell types and the effects of various experimental manipulations on mitochondrial function. jove.comnih.gov For instance, researchers have used this compound to demonstrate differences in ATP-linked respiration in lymphoblastoid cell lines from individuals with autism spectrum disorder compared to controls. plos.org

Quantification of Proton Leak

Following the inhibition of ATP synthase by this compound, the remaining oxygen consumption is not zero. This residual respiration is attributed to the "proton leak," a process where protons re-enter the mitochondrial matrix without passing through the ATP synthase and, therefore, without generating ATP. plos.orgphysiology.org This non-ATP-linked respiration is necessary to overcome the proton leak across the inner mitochondrial membrane. nih.gov

By measuring the OCR after the addition of this compound, researchers can quantify the rate of proton leak. plos.orgportlandpress.com An elevated proton leak can be indicative of mitochondrial damage or the activity of uncoupling proteins. portlandpress.com The quantification of proton leak is crucial for understanding mitochondrial efficiency, as it represents a form of energy dissipation. physiology.org The coupling efficiency of oxidative phosphorylation is often estimated as the proportion of mitochondrial respiration that is sensitive to this compound. physiology.org

Assessing Spare Respiratory Capacity

Spare respiratory capacity is a measure of the cell's ability to respond to an increased energy demand and is a key indicator of mitochondrial health. researchgate.net It represents the difference between the maximal respiration rate a cell can achieve and its basal respiration rate. plos.org The assessment of spare respiratory capacity typically involves the sequential addition of this compound and a mitochondrial uncoupler, such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone). researchgate.net

After measuring basal respiration, this compound is added to determine ATP-linked respiration. Subsequently, FCCP is introduced to dissipate the proton gradient across the inner mitochondrial membrane, forcing the electron transport chain to work at its maximum capacity. researchgate.net The resulting OCR represents the maximal respiration. The spare respiratory capacity is then calculated by subtracting the basal OCR from the maximal OCR. plos.org Some studies, however, have noted that the presence of oligomycin can lead to an underestimation of the maximal respiratory capacity and, consequently, the spare respiratory capacity. plos.org

This measurement is vital in studies investigating cellular stress, aging, and disease, as a reduced spare respiratory capacity can indicate mitochondrial dysfunction and an impaired ability to cope with metabolic challenges. researchgate.netashpublications.org

Probing ATP Synthase Structure and Function

This compound's high specificity for ATP synthase makes it an invaluable probe for investigating the structure and function of this complex enzyme.

Investigating Subunit Interactions and Conformational Dynamics

This compound binds specifically to the F₀ portion of the ATP synthase, which is embedded in the inner mitochondrial membrane. scbt.comnih.gov This binding event inhibits the proton translocation activity of the F₀ subunit, which in turn prevents the rotation of the c-ring, a key mechanical step in ATP synthesis. royalsocietypublishing.org The high-resolution crystal structure of oligomycin bound to the c₁₀ ring of yeast mitochondrial ATP synthase has revealed that the inhibitor binds to the surface of the ring, making contact with two adjacent c-subunits. nih.gov

This interaction locks the essential carboxyl group of a glutamate (B1630785) residue (Glu59 in yeast) in a conformation that shields it from the aqueous environment of the proton half-channels, thereby blocking proton flow. nih.gov The sensitivity of the enzyme's ATP hydrolysis activity to oligomycin is an indicator of the coupling between the F₁ and F₀ domains; uncoupled enzymes lose this sensitivity. royalsocietypublishing.org The Oligomycin Sensitivity Conferring Protein (OSCP) is a key subunit that ensures the structural and functional coupling between F₀ and F₁ and is essential for conferring oligomycin sensitivity, although it does not directly bind the inhibitor. mdpi.com

Analysis of Oligomycin-Resistant Mutants

The study of organisms and cell lines that have developed resistance to oligomycin has provided significant insights into the structure and function of ATP synthase. pnas.orgnih.gov Mutations conferring oligomycin resistance have been identified in the genes encoding subunits of the F₀ domain, particularly the subunit c (also known as subunit 9 or ATP9) and subunit a (also known as subunit 6). mdpi.comyeastgenome.org

In yeast (Saccharomyces cerevisiae), several amino acid substitutions in subunit c have been shown to confer oligomycin resistance. pnas.org Some of these mutations are located at residues that directly interact with the bound oligomycin molecule, providing a clear mechanism for resistance. pnas.org Other resistance mutations have been found in subunit a, suggesting that this subunit also contributes to the oligomycin binding site or that its interaction with the c-ring is critical for the inhibitory effect. pnas.orgresearchgate.net

The analysis of these resistant mutants has been crucial for mapping the oligomycin binding site and understanding the roles of specific amino acid residues in proton translocation and the rotational mechanism of the enzyme. pnas.orgasm.org For example, the characterization of an oligomycin-resistant Chinese hamster ovary (CHO) cell line revealed that resistance resulted from mutations in both a nuclear and a mitochondrial gene, highlighting the complex genetic control of ATP synthase assembly and function. nih.gov

Interactive Data Table: Key Research Findings with this compound

| Parameter Measured | Inhibitor(s) Used | Key Finding | Cell/System Type | Reference |

| ATP-Linked Respiration | Oligomycin | Quantifies oxygen consumption coupled to ATP synthesis. | Various (e.g., lymphoblastoid cell lines, yeast) | plos.org, jove.com |

| Proton Leak | Oligomycin | Measures non-ATP-linked respiration. | Various (e.g., intact cells, isolated mitochondria) | plos.org, physiology.org |

| Spare Respiratory Capacity | Oligomycin, FCCP | Assesses the cell's ability to respond to increased energy demand. | Various (e.g., primary AML cells, cell lines) | ashpublications.org |

| ATP Synthase Inhibition | Oligomycin | Binds to the F₀ subunit c-ring, blocking proton translocation. | Yeast mitochondrial ATP synthase | nih.gov |

| Oligomycin Resistance | - | Mutations in F₀ subunits (c and a) confer resistance. | Saccharomyces cerevisiae, CHO cells | pnas.org, nih.gov |

Use in Structural Biology Studies (e.g., X-ray Crystallography)

The precise molecular interactions between oligomycins and their target, the ATP synthase, have been elucidated through structural biology techniques, most notably X-ray crystallography. These studies provide a foundational understanding of how this compound exerts its inhibitory effects.

High-resolution crystal structures of the yeast mitochondrial ATP synthase subunit c₁₀ ring in complex with oligomycin have been determined. pnas.org These structures reveal that oligomycin binds to the surface of the c₁₀ ring, making contact with two adjacent c-subunits. pnas.org This binding site is strategically located to block the proton translocation channel, which is essential for ATP synthesis. The interaction is predominantly hydrophobic, although a critical hydrogen bond is formed between the carboxyl side chain of a glutamate residue (Glu59) in subunit c and the oligomycin molecule, mediated by a water molecule. pnas.org This interaction effectively shields the glutamate from the aqueous environment, preventing its participation in proton transport. pnas.org

Interestingly, the conformation of oligomycin A when bound to the c-ring is nearly identical to its crystal structure in an unbound state, suggesting that minimal conformational changes occur upon binding. pnas.org This implies that the binding energy is not significantly consumed by entropic changes due to protein or ligand reorganization. pnas.org

Furthermore, X-ray crystallography has been instrumental in correcting the chemical structures of different oligomycin forms, including a form from Streptomyces diastaticus that has been referred to as this compound. nih.govresearchgate.net These structural corrections are vital for accurately interpreting experimental results and for understanding the structure-activity relationships of these compounds. nih.gov The crystal structure of the CYP107W1 enzyme from Streptomyces avermitilis in complex with oligomycin A has also been solved, providing insights into the biosynthesis of this macrolide. nih.gov In this structure, a tryptophan residue (Trp178) plays a crucial role by intercalating into the macrolide ring, guiding the substrate into the correct orientation for the enzymatic reaction. nih.gov

| Structural Study | Technique | Key Findings | PDB ID |

| Yeast mitochondrial ATP synthase c₁₀ ring with oligomycin | X-ray Crystallography | Oligomycin binds to the surface of the c₁₀ ring, blocking the proton channel. pnas.org | 5BQA ox.ac.uk |

| Oligomycin A (from S. diastatochromogenes and S. diastaticus) | X-ray Crystallography | Corrected the chemical structures of oligomycin forms. nih.govresearchgate.net | Not specified |

| CYP107W1 with oligomycin A | X-ray Crystallography | Revealed the role of Trp178 in substrate binding and orientation. nih.gov | Not specified |

Studies on Cellular Homeostasis and Stress

This compound's ability to inhibit oxidative phosphorylation (OXPHOS) makes it an invaluable tool for investigating how cells maintain energy balance and respond to metabolic stress.

Modulation of Cellular ATP Sources in Experimental Settings

By blocking ATP synthesis in the mitochondria, oligomycin forces cells to rely on alternative energy sources, primarily glycolysis. This allows researchers to study the dynamics of ATP production and consumption under controlled conditions.

In various cancer cell lines, treatment with oligomycin leads to a complete inhibition of OXPHOS activity within an hour. apexbt.comnih.govnih.gov This acute inhibition of mitochondrial ATP production triggers a compensatory increase in glycolysis. apexbt.comnih.govnih.gov The extent of this glycolytic upregulation varies between cell lines, reflecting their inherent bioenergetic organization. apexbt.comnih.gov Cells that are predominantly glycolytic to begin with show a less dramatic response to oligomycin, as they are already less dependent on OXPHOS. nih.govnih.gov

Investigating Interplay between Oxidative Phosphorylation and Glycolysis

This compound is a standard tool for dissecting the relationship and regulatory feedback loops between OXPHOS and glycolysis. The inhibition of OXPHOS by oligomycin provides a direct method to assess a cell's glycolytic capacity and reserve.

When OXPHOS is inhibited, the resulting increase in the rate of glycolysis is known as the "glycolytic reserve". mdpi.com This parameter indicates the cell's ability to respond to an energy crisis by ramping up glycolytic ATP production. Studies using oligomycin have shown that different cell types exhibit varying degrees of reliance on glycolysis versus OXPHOS. nih.gov For instance, some leukemia cell lines are highly sensitive to glycolytic inhibitors but resistant to oligomycin, indicating a primary dependence on glycolysis. nih.gov Conversely, other cell lines are more sensitive to oligomycin, signifying a greater reliance on OXPHOS. nih.gov

This experimental approach has revealed that many cancer cells, despite the well-known Warburg effect (a preference for glycolysis even in the presence of oxygen), retain functional mitochondria and can shift their metabolic state in response to inhibitors like oligomycin. nih.govmdpi.com The ability to switch between OXPHOS and glycolysis is a key aspect of metabolic plasticity that allows cancer cells to survive in diverse microenvironments.

Understanding Responses to Bioenergetic Challenges

Exposure to oligomycin constitutes a significant bioenergetic challenge, forcing cells to activate stress response pathways to survive. Studying these responses provides insights into the signaling networks that govern cellular metabolism.

One of the key sensors of cellular energy status is AMP-activated protein kinase (AMPK). A drop in the ATP:AMP ratio, as induced by oligomycin, can lead to the activation of AMPK. nih.govnih.govelifesciences.org However, studies have shown that in some cancer cells, AMPK activation following oligomycin treatment is transient, lasting only for the initial 1-2 hours while ATP levels are lowest. nih.govnih.gov Even after AMPK activity returns to baseline, cells can maintain a high glycolytic rate, suggesting that other, yet to be fully identified, regulatory mechanisms are involved in the sustained adaptation to OXPHOS inhibition. nih.gov

Research on Resistance Mechanisms to Oligomycin C

Mutations in ATP Synthase Subunits Conferring Resistance

The most direct mechanism for acquiring resistance to Oligomycin (B223565) C involves genetic alterations in the subunits of the F_O_ portion of ATP synthase, the enzyme's proton channel and the binding site for the inhibitor.

Yeast, particularly Saccharomyces cerevisiae, has served as a powerful model organism for dissecting the genetic basis of oligomycin resistance. researchgate.netfrontiersin.org Its facility for genetic manipulation has enabled the isolation and characterization of numerous resistant mutants. agscientific.com These studies have consistently shown that resistance is a heritable trait, often displaying a cytoplasmic (mitochondrial) pattern of inheritance. nih.gov

In yeast, the resistance phenotype is primarily conferred by mutations in two mitochondrially encoded subunits: subunit a (also known as ATPase 6 or Su6) and subunit c (also known as subunit 9 or Su9). nih.govmdpi.comresearchgate.net These two subunits are integral components of the F_O_ proton pore, and their interaction forms the binding pocket for oligomycin. nih.govmdpi.com Genetic mapping has localized these mutations to specific loci on the mitochondrial DNA, historically named oli1, oli2, oli3, and oli4. agscientific.com The oli1 and oli3 loci correspond to the gene for subunit 9, while oli2 and oli4 are located in the gene for subunit 6. agscientific.com In some yeast species, like Kluyveromyces lactis, oligomycin resistance has been associated with a genetically unstable amplification of a specific segment of mitochondrial DNA. nih.govnih.gov

The genetic diversity within a yeast population has been shown to influence the evolution of drug resistance. sanger.ac.uk A higher degree of genetic variation can provide a fertile ground for the selection of mutations that confer resistance when the population is exposed to the drug. sanger.ac.uk

By sequencing the mitochondrial genes of resistant yeast mutants, researchers have identified the precise amino acid changes that reduce the sensitivity of ATP synthase to Oligomycin C. These substitutions often occur in residues that are critical for the structure of the F_O_ proton channel or for direct interaction with the inhibitor.

In yeast subunit c (subunit 9), several key amino acid substitutions have been identified. nih.gov Four of these—at positions Leu53, Ala56, Leu57, and Phe64—are in residues that directly interact with the bound oligomycin molecule. nih.gov Mutations in these positions are thought to directly weaken the binding of the inhibitor. nih.gov Other resistance-conferring mutations, such as those at Gly23 and Gly25, are located more distantly but are proposed to alter the conformation of the protein backbone, thereby distorting the drug-binding site. nih.gov

Mutations in subunit a (ATPase 6) also lead to oligomycin resistance. nih.govmdpi.com While human and yeast ATP synthase subunits are highly conserved, studies in human cells have provided further insight. nih.gov For instance, a T-to-G mutation at position 8993 of human mitochondrial DNA, which results in a leucine-to-arginine substitution at position 156 of ATPase 6, is associated with certain mitochondrial diseases. cornell.edunih.gov This region of ATPase 6 is in the same transmembrane domain where oligomycin resistance mutations are found, highlighting its importance in the inhibitor's action. cornell.edunih.gov

| Subunit | Organism | Locus | Amino Acid Substitution | Effect on Oligomycin Interaction |

| Subunit c (Su9) | S. cerevisiae | oli1, oli3 | Leu53 -> X | Direct; residue interacts with oligomycin nih.gov |

| Subunit c (Su9) | S. cerevisiae | oli1, oli3 | Ala56 -> X | Direct; residue interacts with oligomycin nih.gov |

| Subunit c (Su9) | S. cerevisiae | oli1, oli3 | Leu57 -> X | Direct; residue interacts with oligomycin nih.gov |

| Subunit c (Su9) | S. cerevisiae | oli1, oli3 | Phe64 -> X | Direct; residue interacts with oligomycin nih.gov |

| Subunit c (Su9) | S. cerevisiae | oli1, oli3 | Gly23 -> X | Indirect; alters protein conformation nih.gov |

| Subunit c (Su9) | S. cerevisiae | oli1, oli3 | Gly25 -> X | Indirect; alters protein conformation nih.gov |

| ATPase 6 (Su6) | S. cerevisiae | oli2, oli4 | Various | Confers resistance agscientific.comnih.govmdpi.com |

| ATPase 6 | Human | N/A | Leu156 -> Arg (T8993G) | Associated with resistance mutations in the same domain cornell.edunih.gov |

Cellular Adaptive Responses to this compound Pressure

In addition to genetic mutations in the direct target of this compound, cells can adapt to the pressure of ATP synthase inhibition by rewiring their metabolism to reduce their reliance on oxidative phosphorylation (OXPHOS).

A primary adaptive response to the inhibition of mitochondrial ATP synthesis by this compound is a compensatory upregulation of glycolysis. nih.gov By blocking OXPHOS, oligomycin forces cells that are dependent on this pathway for energy to shift their bioenergetic reliance towards producing ATP through substrate-level phosphorylation in the cytoplasm. nih.gov This metabolic switch is characterized by an increase in glucose consumption and lactate (B86563) production. nih.govresearchgate.net

Studies in various cancer cell lines have shown that treatment with oligomycin induces significant gains in glycolysis. nih.gov This shift allows cells to maintain ATP homeostasis and survive, although often at the cost of a slower growth rate. nih.gov The treatment essentially forces cells into a completely glycolytic state. nih.gov This increased reliance on glycolysis is a key survival strategy under conditions of persistent OXPHOS suppression. nih.govnih.gov The thermodynamic driving force of the glycolytic pathway is also enhanced upon oligomycin treatment, indicating a more forward-driven flux. researchgate.net

The cellular response to this compound extends beyond a simple upregulation of glycolysis and involves a more complex metabolic rewiring. researchgate.net This bioenergetic adaptation allows cells to cope with the stress of inhibited OXPHOS. nih.gov The extent of this rewiring can depend on the cell's initial bioenergetic state; cells that are already highly glycolytic are less affected by oligomycin treatment than those that are highly dependent on OXPHOS. nih.gov

This metabolic reprogramming can involve changes in the levels of intermediates in central carbon metabolism. For example, in some cancer cells, suppression of glycolysis leads to a decrease in tricarboxylic acid (TCA) cycle intermediates, which is reversed by the addition of oligomycin. nih.gov This suggests a dynamic interplay between glycolysis and mitochondrial metabolism, where inhibiting one pathway forces adaptive changes in the other to maintain cellular functions. nih.gov This rewiring ensures that even under OXPHOS inhibition, cells can sustain the necessary ATP production to survive. nih.gov

Synthesis and Derivatization in Academic Research

Chemical Synthesis of Oligomycin (B223565) C and Analogs for Research

The complex macrocyclic lactone structure of oligomycins presents significant challenges for total synthesis. However, researchers have successfully synthesized key fragments and analogs to aid in SAR studies and to understand the molecule's biological interactions.

Biosynthetic Insights: Oligomycins are assembled from smaller carbon units like acetate, butyrate, and propionate, as revealed through studies using isotopically labeled precursors fed to producing Streptomyces strains agscientific.com. This understanding of the biosynthetic pathway can inform strategies for producing or modifying these compounds.

Analog Synthesis: To investigate structure-activity relationships and explore new therapeutic avenues, various analogs have been synthesized. For instance, spiropiperidine-based compounds have been designed as oligomycin analogs to inhibit the mitochondrial permeability transition pore (mPTP) nih.govacs.org. These synthetic efforts aim to create molecules with potentially improved or altered biological profiles compared to the parent compounds.

Investigation of Structure-Activity Relationships

Understanding how the chemical structure of oligomycin influences its biological activity is fundamental to its use as a research tool and for drug discovery. SAR studies have identified key functional groups responsible for ATP synthase inhibition and have guided the design of modified probes.

Oligomycin's potent inhibition of ATP synthase is primarily attributed to its interaction with the F0 subunit, specifically the c-ring.

Binding Site: Oligomycin binds to the c-ring of the F0 sector of ATP synthase toku-e.comresearchgate.netnih.govmicrobialcell.com. This binding site is located at the interface between subunit 'a' and the c-ring, within the proton channel nih.govmicrobialcell.com. The amino acid residues forming this binding site are highly conserved between yeast and human ATP synthases but differ significantly from bacterial homologs, contributing to species-specific sensitivities to oligomycin researchgate.netnih.gov.

Critical Interactions: Research indicates that hydroxyl groups on the oligomycin molecule form hydrogen bonds with the protein, while keto groups are excluded from these interactions nih.govunibo.it. Specifically, the carboxyl side chain of Glutamate (B1630785) 59 (Glu59) in subunit c, which is critical for proton translocation, forms a hydrogen bond with oligomycin via a bridging water molecule. This interaction is thought to lock the carboxyl group in a conformation that blocks proton flow, thereby inhibiting ATP synthesis researchgate.netnih.gov. Hydrophobic contacts also play a role in the binding of oligomycin to subunit c researchgate.netnih.gov.

Mechanism of Inhibition: By binding to the c-ring, oligomycin sterically hinders the rotation of the rotor within the proton channel of the F0 complex nih.govresearchgate.net. This blockage prevents protons from translocating across the inner mitochondrial membrane, which is essential for driving ATP synthesis by the F1 component agscientific.comtoku-e.comresearchgate.netasm.orgresearchgate.net. Consequently, oligomycin inhibits oxidative phosphorylation and leads to an accumulation of the proton gradient across the inner mitochondrial membrane.

The structural insights gained from SAR studies have enabled the design of oligomycin analogs and related compounds with altered specificities or novel applications as biochemical probes.

Cytotoxic Derivatives: Chemical modifications of Oligomycin A, such as the introduction of triazole substituents via 1,3-dipolar cycloaddition reactions, have yielded derivatives that retain high cytotoxicity against cancer cell lines, while showing reduced inhibition of F0F1 ATPase activity. This suggests that these modified compounds may exert their cytotoxic effects through mechanisms independent of direct ATP synthase inhibition, opening avenues for exploring new intracellular targets nih.gov.

mPTP Modulators: Spiropiperidine-based analogs, inspired by oligomycin's structure, have been synthesized and evaluated for their ability to inhibit the mitochondrial permeability transition pore (mPTP). Some of these analogs have demonstrated efficacy in modulating mPTP opening, with certain compounds showing effects comparable to or exceeding that of Oligomycin A in specific cellular models nih.govacs.org.

Distinguishing Targets: Comparative studies with other ATP synthase inhibitors, such as apoptolidins, have revealed differences in their binding sites and mechanisms. While oligomycins target the F0 subunit, apoptolidins have been shown to interact with the F1 subcomplex of ATP synthase. This distinction is important for designing probes that can selectively interrogate different parts of the ATP synthase complex or related cellular pathways biorxiv.org.

The ongoing research into the synthesis and derivatization of oligomycins continues to expand our understanding of mitochondrial bioenergetics and provides valuable molecular tools for investigating complex cellular processes.

Future Directions and Open Questions in Oligomycin C Research

Exploration of Novel Binding Interactions within ATP Synthase

The primary binding site of oligomycins on the Fo portion of ATP synthase, specifically at the interface of the c-subunit ring and subunit a, is well-established. High-resolution crystal structures of oligomycin (B223565) bound to the yeast mitochondrial ATP synthase c10 ring have provided remarkable detail, revealing that the inhibitor interacts with two adjacent c-subunits. nih.gov The binding involves a network of hydrophobic interactions and a crucial hydrogen bond facilitated by a water molecule to the essential carboxyl group of a glutamate (B1630785) residue (Glu59 in yeast) in the c-subunit, which is critical for proton translocation. nih.govresearchgate.netnih.govosti.gov This interaction effectively locks the c-ring, preventing its rotation and thus inhibiting ATP synthesis. nih.gov

Despite this detailed picture, future research is directed towards several unanswered questions:

The Role of Subunit a: While the c-ring interaction is primary, genetic studies have shown that mutations in subunit a can also confer oligomycin resistance. nih.govmdpi.com This suggests a more complex binding pocket than is currently understood, potentially involving transient or allosteric interactions with subunit a. Future studies employing advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) of the entire ATP synthase complex in the presence of Oligomycin C, could illuminate the complete binding site.

Allosteric Binding Sites: The possibility of secondary or allosteric binding sites for this compound on the ATP synthase complex remains an open area of investigation. While the inhibitory action is attributed to the Fo binding, interactions with other subunits, including the F1 sector, cannot be entirely ruled out and may contribute to the nuanced effects of the inhibitor under different cellular conditions. nih.gov Cross-linking studies have previously identified interactions between the Oligomycin Sensitivity Conferring Protein (OSCP) and the alpha and beta subunits of the F1 domain, suggesting a complex interplay of subunits that could be modulated by inhibitors. nih.gov

Computational Modeling: Advanced computational and molecular dynamics simulations are poised to play a significant role in exploring the dynamics of this compound binding. researchgate.net Such studies can model the entry and binding of the inhibitor into the proton channel and predict how subtle changes in the amino acid sequence of the c-subunit or subunit a in different species might alter binding affinity and efficacy. researchgate.net

A deeper understanding of these novel binding interactions will not only refine our knowledge of ATP synthase function but also pave the way for the rational design of new, more specific inhibitors that could have therapeutic applications. nih.govresearchgate.netnih.govosti.gov

Advanced Methodological Approaches for Studying Cellular Bioenergetics with this compound

This compound is a cornerstone of the "mitochondrial stress test," a widely used assay to assess cellular bioenergetic function using extracellular flux analyzers. nih.govscienceopen.com This assay measures the oxygen consumption rate (OCR) to provide key parameters of mitochondrial health.

| Parameter Measured with this compound | Description |

| ATP-Linked Respiration | The decrease in OCR following the addition of oligomycin reflects the portion of basal respiration that is coupled to ATP synthesis. |

| Proton Leak | The residual OCR after oligomycin inhibition represents the oxygen consumption required to compensate for the proton leak across the inner mitochondrial membrane. |

| Glycolytic Response | The compensatory increase in the extracellular acidification rate (ECAR) after oligomycin treatment indicates the cell's reliance on glycolysis for ATP production when oxidative phosphorylation is inhibited. |

Future applications of this compound in studying cellular bioenergetics are moving towards more sophisticated and higher-throughput methods:

Fluorescent Biosensors: The development of genetically encoded fluorescent biosensors for ATP and ADP allows for real-time, dynamic measurements of these key metabolites within specific subcellular compartments. nih.govpnas.orgresearchgate.net this compound is crucial in these studies as a tool to manipulate ATP synthase activity, thereby validating the sensor's response and allowing researchers to dissect the relative contributions of mitochondrial and glycolytic ATP production with high spatiotemporal resolution. nih.govpnas.org

High-Throughput Screening (HTS): The fundamental role of this compound in modulating cellular energy metabolism makes it a valuable tool in high-throughput screening platforms. nih.govyoutube.com HTS assays can be designed to identify novel therapeutic compounds that target metabolic pathways. For example, screens could identify drugs that selectively kill cancer cells by exploiting their metabolic vulnerabilities, with this compound used as a positive control for the inhibition of oxidative phosphorylation.

Multi-omics Integration: Future studies will increasingly integrate data from bioenergetic assays using this compound with other "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics. This systems-level approach will provide a more comprehensive understanding of how cellular metabolism is reprogrammed in disease states and in response to therapeutic interventions.

These advanced methodologies, with this compound as a key reagent, will continue to provide deeper insights into the intricate regulation of cellular bioenergetics in health and disease.

Understanding Differential Sensitivity Across Organisms and Cell Types

A long-standing observation is the differential sensitivity to oligomycin across various organisms. This variability provides a powerful avenue for research into the evolution of ATP synthase and the development of selective inhibitors.

Eukaryotes vs. Prokaryotes: Mitochondrial ATP synthases are generally highly sensitive to oligomycin, whereas those from most bacteria are resistant. nih.govresearchgate.netnih.govosti.gov This difference is attributed to variations in the amino acid sequences of the c-subunit that form the oligomycin-binding pocket. nih.gov The residues that are critical for oligomycin binding in yeast and humans are not conserved in many bacterial species, such as E. coli. nih.gov

Fungal vs. Animal Cells: Even within eukaryotes, there are notable differences in sensitivity. For instance, the yeast mitochondrial ATPase is less sensitive to oligomycin than the bovine heart mitochondrial enzyme. nih.gov

Intra-species and Cell-Type Variation: Significant differences in sensitivity to metabolic inhibitors can exist even between different cell types within the same organism. For example, various cancer cell lines exhibit a range of sensitivities to compounds that target cellular metabolism. researchgate.netnih.govnih.govaltogenlabs.com This differential sensitivity can be due to a variety of factors, including differences in the expression levels of ATP synthase, reliance on oxidative phosphorylation versus glycolysis, and the presence of specific mutations.

Parasitic Protozoa: The unique biology of parasitic protozoa, such as Plasmodium, Leishmania, and Trypanosoma, makes their ATP synthases potential drug targets. nih.govnih.govmdpi.combohrium.comresearchgate.net Understanding the specific features of their ATP synthase and its sensitivity to inhibitors like this compound could inform the development of new anti-parasitic drugs with high selectivity and low host toxicity. Research into the mechanisms of drug resistance in these organisms, which can include target-site mutations and increased drug efflux, is an active and critical area of investigation. nih.govnih.govresearchgate.net

Future research in this area will likely focus on:

Comparative Genomics and Structural Biology: Systematically comparing the sequences and structures of ATP synthase subunits from a wide range of organisms to identify the molecular determinants of oligomycin sensitivity and resistance.

Large-Scale Sensitivity Screening: Performing large-scale screens of various cell lines (e.g., the NCI-60 panel of cancer cell lines) and organisms with this compound to identify patterns of sensitivity and resistance.

Investigating Resistance Mechanisms: Elucidating the molecular mechanisms by which certain organisms or cell types, including pathogenic microbes, develop resistance to oligomycin and other ATP synthase inhibitors.

This line of inquiry holds promise for the development of novel, species-specific antimicrobial and anti-cancer agents that exploit the unique bioenergetic profiles of target cells.

Q & A

Q. What are the structural and physicochemical properties of Oligomycin C critical for experimental reproducibility?

this compound (C₄₅H₷₄O₁₀, molecular weight 775.1 g/mol) is a macrolide antibiotic with distinct structural features compared to Oligomycin A and B, including differences in hydroxylation patterns . Its solubility in ethanol (35 mM) and DMSO (20 mM) necessitates careful solvent selection for in vitro assays to avoid precipitation or solvent interference. Researchers must verify batch-specific purity (≥98% for mixtures) and confirm structural identity via NMR or mass spectrometry to ensure reproducibility .

Q. How does this compound inhibit mitochondrial ATP synthase, and what experimental assays validate this mechanism?

this compound binds to the F₀ subunit of mitochondrial ATP synthase, blocking proton translocation and inducing mitochondrial depolarization. Validated assays include:

Q. What are the standard protocols for handling and storing this compound to maintain stability?

this compound is light- and moisture-sensitive. Recommended protocols:

- Store lyophilized powder at –20°C in desiccated conditions.

- Prepare fresh stock solutions in ethanol or DMSO, avoiding aqueous buffers unless stabilized with carriers like cyclodextrins .

Advanced Research Questions

Q. How can researchers design experiments to distinguish this compound-specific effects from those of Oligomycin A/B in mixed preparations?

- Chromatographic separation : Use HPLC with a C18 column and gradient elution (acetonitrile/water) to isolate this compound from A/B .

- Dose-response comparisons : Test purified components in parallel at equimolar concentrations (e.g., 1–50 μM) in mitochondrial assays to identify potency differences .

- Structural-activity relationship (SAR) analysis : Compare hydroxylation patterns (e.g., R3 in this compound lacks a hydroxyl group present in A/B) to correlate structural variations with functional outcomes .

Q. How should contradictory data on this compound’s cytotoxicity be resolved?

Discrepancies in cytotoxicity (e.g., cell viability vs. mitochondrial-specific effects) may arise from:

- Purity issues : Verify this compound purity via LC-MS to rule out contamination by A/B, which have higher cytotoxicity .

- Cell-type specificity : Test multiple lines (e.g., cancer vs. primary cells) due to differential mitochondrial dependency .

- Assay interference : Control for solvent effects (e.g., DMSO toxicity at >0.1% v/v) and use orthogonal assays (e.g., ATP luminescence + cell viability dyes) .

Q. What statistical and methodological approaches are recommended for analyzing this compound’s dose-dependent effects?

- Non-linear regression modeling : Fit dose-response data to a sigmoidal curve (Hill equation) to calculate IC₅₀ values .

- Multiplicity correction : Apply Bonferroni or Holm-Šidák corrections when comparing multiple concentrations across assays .

- Replicate strategy : Use ≥3 biological replicates with technical triplicates to account for batch-to-batch variability in this compound mixtures .

Experimental Design & Data Interpretation

Q. How can researchers optimize in vitro models to study this compound’s impact on mitochondrial metabolism?

- Cell line selection : Use OXPHOS-dependent cells (e.g., HepG2, HT29) and confirm baseline OCR levels .

- Combination treatments : Co-administer this compound with glycolytic inhibitors (e.g., 2-DG) to isolate mitochondrial vs. off-target effects .

- Time-course experiments : Measure OCR at 0, 6, 12, and 24 hours to capture dynamic responses .

Q. What are the best practices for validating this compound’s target engagement in live-cell imaging studies?

- Fluorescent probes : Use MitoTracker Red CMXRos to visualize mitochondrial morphology changes post-treatment .

- Genetic validation : Knock down ATP synthase subunits (e.g., ATP5F1A) and assess this compound resistance via EC₅₀ shifts .

- Competition assays : Co-treat with excess unlabeled this compound to confirm binding specificity in radiolabeled experiments .

Advanced Methodological Challenges

Q. How can researchers address batch-to-batch variability in this compound mixtures?

Q. What strategies mitigate off-target effects when using this compound in complex biological systems?

- Proteomic profiling : Perform mass spectrometry-based interactome analysis to identify non-mitochondrial binding partners .

- Rescue experiments : Overexpress ATP synthase subunits to confirm phenotype reversibility .

- Low-dose combinatorial screens : Pair this compound with pathway-specific inhibitors (e.g., MAPK, PI3K) to dissect synergistic vs. additive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.